REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:6](=O)[O:5][N:4]=[C:3]1[C:8]([O:10][CH2:11][CH3:12])=[O:9].P(Br)(Br)([Br:15])=O.C(N(CC)CC)C.[OH-].[Na+]>C(Cl)Cl>[Br:15][C:6]1[O:5][N:4]=[C:3]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:2]=1[CH3:1] |f:3.4|
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Name
|
|
Quantity
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42.5 g
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Type
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reactant
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Smiles
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CC1C(=NOC1=O)C(=O)OCC
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Name
|
|
Quantity
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199 g
|
Type
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reactant
|
Smiles
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P(=O)(Br)(Br)Br
|
Name
|
|
Quantity
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34.6 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
ice
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1250 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at 80° C. for 3 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The resulting mixture was cooled to room temperature
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Type
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STIRRING
|
Details
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with stirring
|
Type
|
CUSTOM
|
Details
|
the resulting layers were separated
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM (2×300 mL)
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Type
|
WASH
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Details
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washed with water (400 mL), sodium thiosulfate (5% w/v solution, 400 mL), water (400 mL) and brine (400 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organics were dried over MgSO4 and charcoal
|
Type
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FILTRATION
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Details
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filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was adsorbed onto silica and purification by chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-30% EtOAc in iso-hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |